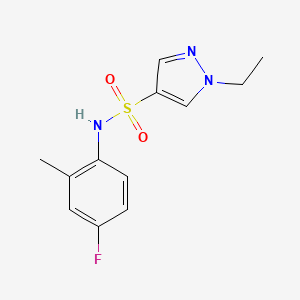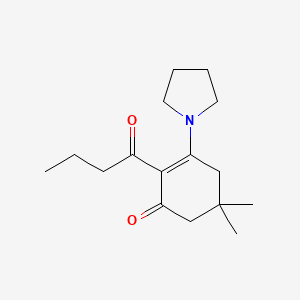
1-(butylsulfonyl)-N-cycloheptyl-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(butylsulfonyl)-N-cycloheptyl-3-piperidinecarboxamide, also known as BHCP, is a synthetic compound that has been extensively studied for its potential use in scientific research. BHCP belongs to the class of piperidinecarboxamide derivatives and has shown promise in various studies due to its unique chemical structure and properties.
Mécanisme D'action
1-(butylsulfonyl)-N-cycloheptyl-3-piperidinecarboxamide acts as a selective inhibitor of certain ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 3 (ASIC3). By inhibiting these channels, this compound can modulate the activity of sensory neurons and reduce pain perception. This compound has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce pain perception in various pain models, including inflammatory pain, neuropathic pain, and visceral pain. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. Additionally, this compound has been shown to have anxiolytic effects in animal models, suggesting that it may have potential use in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(butylsulfonyl)-N-cycloheptyl-3-piperidinecarboxamide has several advantages for use in laboratory experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of ion channels in various physiological and pathological conditions. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using this compound in laboratory experiments. It has a relatively short half-life, which means that it must be administered frequently to maintain its effects. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
Orientations Futures
There are several future directions for research on 1-(butylsulfonyl)-N-cycloheptyl-3-piperidinecarboxamide. One potential area of study is the development of more potent and selective this compound analogs, which could have improved efficacy and safety profiles. Another area of study is the potential use of this compound in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Additionally, this compound could be studied for its potential use in the treatment of other conditions that involve pain and inflammation, such as arthritis or inflammatory bowel disease. Overall, this compound has shown promise as a pharmacological tool, and further research could lead to its potential use in clinical settings.
Méthodes De Synthèse
1-(butylsulfonyl)-N-cycloheptyl-3-piperidinecarboxamide can be synthesized through a multistep process that involves the reaction of cycloheptylamine with butylsulfonyl chloride, followed by the reaction of the resulting product with piperidinecarboxylic acid. The final product is obtained after purification using chromatography techniques. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
1-(butylsulfonyl)-N-cycloheptyl-3-piperidinecarboxamide has been used in various scientific research studies due to its potential as a pharmacological tool. It has been shown to have an inhibitory effect on certain ion channels, which makes it a useful compound for studying the role of ion channels in various physiological and pathological conditions. This compound has also been studied for its potential use in pain management, as it has been shown to have analgesic properties in animal models.
Propriétés
IUPAC Name |
1-butylsulfonyl-N-cycloheptylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3S/c1-2-3-13-23(21,22)19-12-8-9-15(14-19)17(20)18-16-10-6-4-5-7-11-16/h15-16H,2-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSEWHFCTZHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5352316.png)

![5-[2-(3-iodo-5-methoxy-4-propoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5352338.png)

![3-[2-(2-chlorobenzoyl)carbonohydrazonoyl]phenyl 3-(2-furyl)acrylate](/img/structure/B5352348.png)
![4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-azepanol](/img/structure/B5352356.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5352362.png)

![7-acetyl-3-(methylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352368.png)

![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5352380.png)

![1-{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5352408.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5352415.png)
